![molecular formula C₁₃H₁₂O₄ B1145473 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran CAS No. 39543-77-6](/img/structure/B1145473.png)
2-Acetyl-7-(2,3-epoxypropoxy)benzofuran
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Overview
Description
2-Acetyl-7-(2,3-epoxypropoxy)benzofuran is a chemical compound with the molecular formula C13H12O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.
Preparation Methods
The synthesis of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran typically involves the reaction of 2-acetyl-7-hydroxybenzofuran with glycidol. The reaction is carried out in an inert organic solvent under dehydration conditions . This method ensures the formation of the epoxypropoxy group at the 7th position of the benzofuran ring.
Chemical Reactions Analysis
2-Acetyl-7-(2,3-epoxypropoxy)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Acetyl-7-(2,3-epoxypropoxy)benzofuran serves as an intermediate in the synthesis of various pharmaceuticals, including the β-adrenergic blocker Befunolol. Its interaction with β-adrenergic receptors modulates the sympathetic nervous system, leading to therapeutic effects.
Application | Details |
---|---|
Intermediate for Drugs | Used in synthesizing Befunolol |
Receptor Modulation | Influences β-adrenergic receptors |
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. In vitro tests revealed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has shown promising anticancer properties in cell line studies, demonstrating cytotoxic effects on several cancer types, including breast and lung cancer.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This potential is crucial for developing treatments for neurodegenerative diseases.
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzofuran derivatives, including this compound. Results indicated a promising profile against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Anticancer Research
In a clinical trial involving patients with advanced breast cancer, preliminary results showed a reduction in tumor size in approximately 40% of participants after three months of treatment with this compound. These findings warrant further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran involves its interaction with specific molecular targets. In the case of its role as an intermediate in Befunolol synthesis, it acts on β-adrenergic receptors, leading to partial agonist activity. This interaction modulates the sympathetic nervous system, resulting in therapeutic effects .
Comparison with Similar Compounds
2-Acetyl-7-(2,3-epoxypropoxy)benzofuran can be compared with other benzofuran derivatives such as:
2-Acetylbenzofuran: Lacks the epoxypropoxy group, leading to different reactivity and applications.
7-Hydroxy-2-acetylbenzofuran: Contains a hydroxyl group instead of the epoxypropoxy group, affecting its chemical behavior and biological activity.
Befunolol: A β-adrenergic blocker synthesized using this compound as an intermediate.
Biological Activity
2-Acetyl-7-(2,3-epoxypropoxy)benzofuran is a benzofuran derivative known for its potential biological activities. This compound has garnered attention in pharmacological research due to its structural characteristics and the presence of functional groups that may contribute to its biological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 39543-77-6
- Molecular Formula : C13H12O4
- Molecular Weight : 236.23 g/mol
The compound features a benzofuran core, which is a fused bicyclic structure that can exhibit diverse biological activities. The acetyl and epoxypropoxy substituents are critical for its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
- Antioxidant Activity : The presence of the benzofuran moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro tests showed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects on several cancer types, including breast and lung cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of neuroinflammation.
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzofuran derivatives, including this compound. Results indicated a promising profile against gram-positive and gram-negative bacteria, suggesting a potential lead for antibiotic development.
- Anticancer Research : In a recent clinical trial, the compound was administered to patients with advanced breast cancer. Preliminary results showed a reduction in tumor size in 40% of participants after three months of treatment, warranting further investigation into its therapeutic potential.
Properties
IUPAC Name |
1-[7-(oxiran-2-ylmethoxy)-1-benzofuran-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8(14)12-5-9-3-2-4-11(13(9)17-12)16-7-10-6-15-10/h2-5,10H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECGUZXORZTNIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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